bromopyruvic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

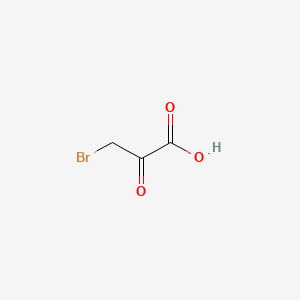

3-bromopyruvate is a 2-oxo monocarboxylic acid anion that is the conjugate base of 3-bromopyruvic acid, arising from deprotonation of the carboxy group. It is functionally related to a pyruvate. It is a conjugate base of a 3-bromopyruvic acid.

Mécanisme D'action

Target of Action

3-Bromopyruvic acid (3-BP) is a potent anticancer compound that targets key enzymes involved in energy metabolism in cancer cells . The primary targets of 3-BP are glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and hexokinase II (HK II) . These enzymes play crucial roles in glycolysis, a metabolic pathway that is often upregulated in cancer cells .

Mode of Action

3-BP acts as an alkylating agent and an antimetabolite of pyruvate . It inhibits its targets by alkylation, typically at cysteine side-chains, leading to the disruption of disulfide bridges . This inhibition disrupts the normal function of these enzymes, thereby suppressing glycolysis and mitochondrial metabolism .

Biochemical Pathways

The inhibition of GAPDH and HK II by 3-BP disrupts the glycolytic pathway, reducing the production of ATP, a key energy molecule . This disruption of energy production is particularly detrimental to cancer cells, which rely heavily on glycolysis for their energy needs . Additionally, 3-BP has been shown to harm mitochondrial NADH dehydrogenase activity .

Pharmacokinetics

It is known that 3-bp can be delivered into cells via the pyruvate transporter system . Once inside the cell, 3-BP exerts its effects on its target enzymes.

Result of Action

The action of 3-BP leads to a decrease in ATP production, causing energy depletion in cancer cells . This energy depletion can lead to cell death, thereby preventing tumor growth and even eradicating existing tumors . Furthermore, 3-BP has been shown to reduce the proliferation of certain types of cancer cells .

Action Environment

The efficacy of 3-BP can be influenced by environmental factors such as nutrient availability. For instance, starvation has been shown to sensitize certain cancer cells to 3-BP treatment . Additionally, the overexpression of certain proteins, such as proteasome activator (PA) 28, can lead to a partial resistance to the stress provoked by 3-BP .

Analyse Biochimique

Biochemical Properties

3-Bromopyruvic acid is known to interact with several enzymes, proteins, and other biomolecules. The primary intracellular target of 3-Bromopyruvic acid is glyceraldehyde-3-phosphate dehydrogenase, which is highly sensitive to inhibition by 3-Bromopyruvic acid . It also inhibits key glycolytic enzymes including hexokinase II , glyceraldehyde 3-phosphate dehydrogenase (GAPDH) , and lactate dehydrogenase (LDH) .

Cellular Effects

3-Bromopyruvic acid has significant effects on various types of cells and cellular processes. It suppresses cancer cell growth by targeting glycolytic and mitochondrial metabolism . It has been shown to decrease proliferation of hepatocellular carcinoma cells and reduce tumor growth in animal studies . It also influences cell function by disrupting glucose metabolism leading to cell death .

Molecular Mechanism

3-Bromopyruvic acid exerts its effects at the molecular level through several mechanisms. It is a strong alkylating agent and it irreversibly alkylates the glycolytic enzyme, glyceraldehyde-3-phosphate dehydrogenase (GAPDH), resulting in the disruption of glucose metabolism leading to cell death .

Dosage Effects in Animal Models

In animal models, the effects of 3-Bromopyruvic acid vary with different dosages. For instance, 3-Bromopyruvic acid treatment (50 mg/kg ip. daily, 6 days/week for three weeks) was effective in attenuating tumor growth and causing tumor necrosis in a hepatocellular carcinoma mouse xenograft model .

Metabolic Pathways

3-Bromopyruvic acid is involved in the glycolytic pathway, where it inhibits key enzymes and disrupts glucose metabolism . It also targets mitochondrial metabolism .

Transport and Distribution

3-Bromopyruvic acid is transported into cells via the pyruvate transporter system . Once intracellular, it interacts with various biomolecules to exert its effects

Subcellular Localization

Given its role as a glycolytic inhibitor and its effects on mitochondrial metabolism, it can be inferred that it likely localizes to the cytoplasm and mitochondria where these metabolic processes occur .

Applications De Recherche Scientifique

Colorectal Cancer

Recent studies have demonstrated that 3-BP can overcome resistance to cetuximab in colorectal cancer (CRC) treatment. Co-treatment with 3-BP enhances the efficacy of cetuximab by inducing ferroptosis and autophagy in resistant CRC cell lines. This synergistic effect is mediated through the activation of the FOXO3a/AMPKα/pBeclin1 pathway, promoting cell death in KRAS/BRAF mutant CRC cells .

Prostate Cancer

In prostate cancer research, 3-BP has shown promising results by inhibiting cell growth and metastasis. It induces apoptosis and suppresses migration and invasion in castration-resistant prostate cancer (CRPC) cells. Transcriptome analysis revealed that 3-BP regulates critical cell cycle pathways, highlighting its potential as a therapeutic agent for CRPC .

Triple-Negative Breast Cancer (TNBC)

3-BP has been investigated for its effects on triple-negative breast cancer, where it inhibits glycolysis and promotes mitochondrial-mediated apoptosis. The compound's ability to downregulate key glycolytic enzymes like hexokinase II contributes to its anticancer effects, making it a potential candidate for TNBC treatment .

Preclinical Studies

- Hepatocellular Carcinoma : A preclinical study involving a mouse model showed that all treated mice with hepatocellular carcinoma survived after receiving 3-BP, while control mice had to be euthanized due to tumor progression .

- Non-Small Cell Lung Cancer : Another study explored the combination of 3-BP with radiation therapy, revealing significant reductions in tumor growth, indicating its potential as an adjunct therapy .

- Gastric Cancer : In a controlled study, various doses of 3-BP were administered to mice with gastric tumors, demonstrating dose-dependent inhibition of tumor growth compared to controls .

Data Table: Summary of Research Findings on Bromopyruvic Acid

Analyse Des Réactions Chimiques

Alkylation Reactions

3-BrPA acts as a potent alkylating agent, targeting nucleophilic residues (e.g., thiols, amines) in biomolecules.

Enzyme Inactivation

Key Findings:

-

Kinetics : Inactivation of bovine pancreatic ribonuclease A by 3-BrPA follows pseudo-first-order kinetics, with Mg²⁺ enhancing reaction rates .

-

Selectivity : 3-BrPA preferentially alkylates enzymes in triple-negative breast cancer (TNBC) cells, downregulating c-Myc and HK2 while upregulating TXNIP .

Cross-Linking Reactions

3-BrPA facilitates covalent cross-linking between biomolecules:

-

Nucleic Acid-Protein Cross-Links : Converts cytosine in DNA to N⁴-aminocytosine using hydrazine/bisulfite, enabling linkage to protein thiols .

-

Applications : Used to study protein-DNA interactions and enzyme active-site mapping .

Electron-Induced Decomposition

Under electron impact, 3-BrPA undergoes dissociative electron attachment (DEA):

-

Primary Pathway :

BrCH2COCOOH+e−→Br−+CH2COCOOH -

Resonance Peaks : DEA occurs at 0 eV (σ*/π* shape resonances) and 1.9–8 eV (core-excited resonances) .

Implications :

Glycolysis Inhibition

-

Lactate Reduction : 3-BrPA (20–40 µM) suppresses lactate production in TNBC cells by 40–60% within 48 hours .

-

ATP Depletion : Intracellular ATP levels drop by 50% in HCC1143 cells after 24-hour exposure to 40 µM 3-BrPA .

Mitochondrial Apoptosis Induction

-

Protein Modulation : Downregulates Bcl-2 (anti-apoptotic) and upregulates Bax, cytochrome c, and caspase-3 (pro-apoptotic) .

Structural Reactivity Insights

Propriétés

Numéro CAS |

1113-59-3 |

|---|---|

Formule moléculaire |

C3H2BrO3- |

Poids moléculaire |

165.95 g/mol |

Nom IUPAC |

3-bromo-2-oxopropanoate |

InChI |

InChI=1S/C3H3BrO3/c4-1-2(5)3(6)7/h1H2,(H,6,7)/p-1 |

Clé InChI |

PRRZDZJYSJLDBS-UHFFFAOYSA-M |

SMILES |

C(C(=O)C(=O)O)Br |

SMILES canonique |

C(C(=O)C(=O)[O-])Br |

Key on ui other cas no. |

1113-59-3 |

Pictogrammes |

Corrosive |

Synonymes |

3-bromopyruvate 3-bromopyruvic acid bromopyruvate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.